4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole
Overview
Description
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C12H14Br3N3. It is a derivative of benzotriazole, a class of compounds known for their diverse applications in various fields, including materials science and organic chemistry. This compound is characterized by the presence of three bromine atoms and a hexyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole typically involves the bromination of a benzotriazole precursor. One common method includes the reaction of 4,7-dibromo-1H-benzo[d][1,2,3]triazole with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzotriazole, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Materials Science: Used as a building block for organic semiconductors and conductive polymers.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-1H-benzo[d][1,2,3]triazole: Lacks the hexyl chain, making it less hydrophobic.
2-(6-Bromohexyl)-1H-benzo[d][1,2,3]triazole: Contains only one bromine atom on the triazole ring.
4,7-Dichloro-2-(6-chlorohexyl)-2H-benzo[d][1,2,3]triazole: Chlorine atoms instead of bromine, affecting its reactivity and properties.
Uniqueness
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of three bromine atoms and a hexyl chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and hydrophobicity.
Properties
IUPAC Name |
4,7-dibromo-2-(6-bromohexyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br3N3/c13-7-3-1-2-4-8-18-16-11-9(14)5-6-10(15)12(11)17-18/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRIVLLHDPAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857054 | |
Record name | 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890704-02-6 | |
Record name | 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890704-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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